3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
The compound appears to contain several functional groups, including a piperazine ring, a pyrimidine ring, and an indole ring. Piperazine rings are often found in pharmaceuticals and have various biological activities . Pyrimidine is a basic aromatic ring present in many important biomolecules like DNA and RNA. Indole is a bicyclic structure and is a part of the amino acid tryptophan .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the individual rings, followed by their functionalization and coupling . Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure analysis would involve techniques like NMR, mass spectrometry, and X-ray diffraction . These techniques can provide information about the compound’s molecular weight, structural conformation, and the connectivity of atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The compound contains several functional groups that could potentially react under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, solubility, melting point, and boiling point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-16-2-7-20-19(14-16)22-23(27-20)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h2-7,14-15,27H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBEVBDUQSBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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